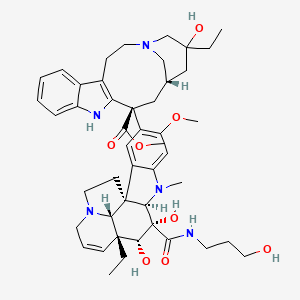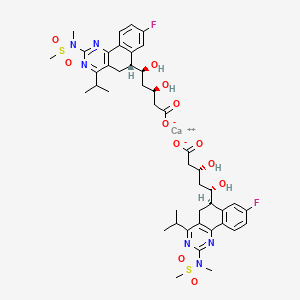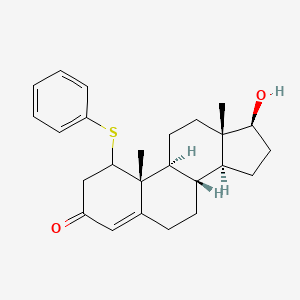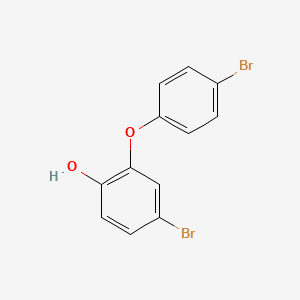
Vindesine N-(3-Hydroxypropyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vindesine N-(3-Hydroxypropyl)amide is a semisynthetic derivative of the vinca alkaloid vindesine. Vinca alkaloids, including vincristine, vinblastine, and vindesine, are chemotherapeutic compounds commonly used to treat various cancers . This compound is specifically designed to enhance the therapeutic efficacy and reduce the side effects associated with traditional vinca alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vindesine N-(3-Hydroxypropyl)amide typically involves the modification of vindesine through a series of chemical reactions. The primary synthetic route includes the following steps:
Hydrolysis: Vindesine undergoes hydrolysis to remove specific functional groups.
Amidation: The hydrolyzed product is then reacted with 3-hydroxypropylamine to form the amide bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of vindesine are hydrolyzed in industrial reactors.
Amidation Reaction: The hydrolyzed product is reacted with 3-hydroxypropylamine under controlled conditions to form the desired amide.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Vindesine N-(3-Hydroxypropyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
Applications De Recherche Scientifique
Vindesine N-(3-Hydroxypropyl)amide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its effects on cellular processes and microtubule dynamics.
Industry: Employed in the development of novel drug delivery systems and antibody-drug conjugates.
Mécanisme D'action
Vindesine N-(3-Hydroxypropyl)amide exerts its effects by binding to microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and causing mitotic arrest or cell death . The compound is cell-cycle specific for the S phase and disrupts microtubule dynamics, preventing proper cell division and leading to apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vincristine: Another vinca alkaloid used in chemotherapy.
Vinblastine: A vinca alkaloid with similar mechanisms of action but different therapeutic profiles.
Vinorelbine: A semisynthetic derivative of vinblastine with unique pharmacological properties.
Uniqueness
Vindesine N-(3-Hydroxypropyl)amide is unique due to its specific amide functional group and the absence of an acetyl group on the vindoline ring . These structural differences contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the arsenal of chemotherapeutic agents.
Propriétés
Formule moléculaire |
C46H61N5O8 |
|---|---|
Poids moléculaire |
812.0 g/mol |
Nom IUPAC |
methyl (13S,15S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-10-(3-hydroxypropylcarbamoyl)-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H61N5O8/c1-6-42(56)24-28-25-45(41(55)59-5,36-30(14-19-50(26-28)27-42)29-12-8-9-13-33(29)48-36)32-22-31-34(23-35(32)58-4)49(3)38-44(31)16-20-51-18-10-15-43(7-2,37(44)51)39(53)46(38,57)40(54)47-17-11-21-52/h8-10,12-13,15,22-23,28,37-39,48,52-53,56-57H,6-7,11,14,16-21,24-27H2,1-5H3,(H,47,54)/t28-,37+,38-,39-,42?,43-,44-,45+,46+/m1/s1 |
Clé InChI |
TZSSZOZNYZRPHS-BUKOSLENSA-N |
SMILES isomérique |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)NCCCO)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C |
SMILES canonique |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCCO)O)O)CC)OC)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)
![2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate](/img/structure/B13409903.png)






![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)

![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)
